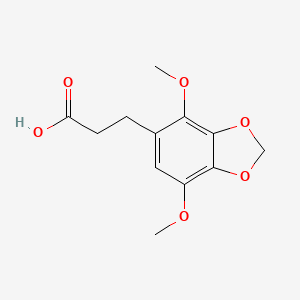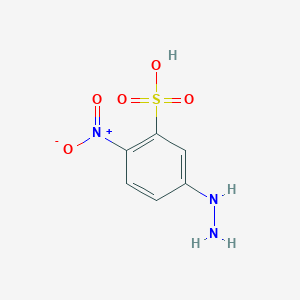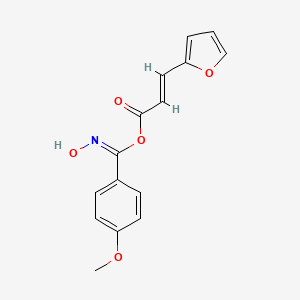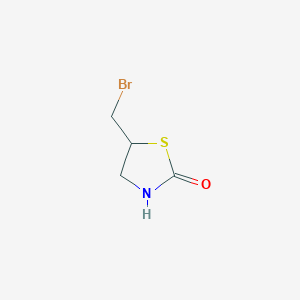
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes methoxy, nitro, and cyano functional groups attached to a benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile typically involves multiple steps, starting with the base compound 1,3-benzodioxole. The nitration and methylation reactions are crucial in introducing the nitro and methoxy groups, respectively. The carbonitrile group is usually introduced in the final steps through a cyano substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of strong acids and bases, as well as specific catalysts to facilitate the reactions. Safety measures are strictly followed to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.
Substitution: The methoxy and cyano groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong acids (H2SO4) are employed.
Major Products Formed:
Oxidation: Nitrate derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives and other substituted benzodioxoles.
Applications De Recherche Scientifique
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of nitro and cyano groups on biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can release nitric oxide (NO), which is involved in various signaling pathways. The cyano group can also interact with enzymes and receptors, leading to biological effects.
Comparaison Avec Des Composés Similaires
4,7-Dimethoxy-6-nitro-2H-1,3-benzodioxole-5-carbonitrile is unique due to its combination of functional groups and its potential applications. Similar compounds include:
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: This compound differs by having a carbaldehyde group instead of a cyano group.
4-Methoxy-6-(2-propenyl)-1,3-benzodioxole: This compound has an allyl group instead of a nitro group.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
4,7-dimethoxy-6-nitro-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c1-15-7-5(3-11)6(12(13)14)8(16-2)10-9(7)17-4-18-10/h4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVRDKZJGKTRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1C#N)[N+](=O)[O-])OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7817377.png)
![(2S,6R)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B7817382.png)

![methyl 2-[[(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl]oxy]acetate](/img/structure/B7817399.png)
![Methyl 5-[(4-chlorophenyl)methyl]-2-hydroxybenzoate](/img/structure/B7817404.png)






